Cas no 1083224-07-0 (N,1-Dimethyl-1H-imidazol-2-amine)

N,1-Dimethyl-1H-imidazol-2-amine is a heterocyclic organic compound featuring a dimethyl-substituted imidazole core. This structure imparts versatility in synthetic applications, particularly as a building block in pharmaceutical and agrochemical research. The compound’s amine functionality enables nucleophilic reactivity, facilitating its use in the preparation of more complex derivatives. Its stability under standard conditions and compatibility with various reaction conditions make it a practical intermediate. Additionally, the dimethyl substitution enhances steric and electronic properties, which can influence selectivity in catalytic or coupling reactions. This compound is primarily utilized in academic and industrial settings for the development of bioactive molecules and functional materials.
N,1-Dimethyl-1H-imidazol-2-amine structure
1083224-07-0 structure
Product name:N,1-Dimethyl-1H-imidazol-2-amine
CAS No:1083224-07-0
MF:C5H9N3
MW:111.145060300827
CID:1037277
PubChem ID:45496586

N,1-Dimethyl-1H-imidazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • N,1-Dimethyl-1H-imidazol-2-amine
    • N,1-dimethylimidazol-2-amine
    • 1-METHYL-2-METHYLAMINO-IMIDAZOLE
    • AG-A-20551
    • AK109640
    • CTK6I5045
    • F2158-0751
    • SureCN1208325
    • 1083224-07-0
    • SCHEMBL21255725
    • DTXSID30670533
    • EN300-181872
    • CS-0139794
    • AT15602
    • 1H-Imidazole-2-methanamine,1-methyl-
    • AKOS011412597
    • SCHEMBL1208325
    • DB-361171
    • Inchi: InChI=1S/C5H9N3/c1-6-5-7-3-4-8(5)2/h3-4H,1-2H3,(H,6,7)
    • InChI Key: RLXLWFPRNNKNMB-UHFFFAOYSA-N
    • SMILES: CN=C1NC=CN1C

Computed Properties

  • Exact Mass: 111.079647300g/mol
  • Monoisotopic Mass: 111.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 74.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 29.8Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 206.7±23.0 °C at 760 mmHg
  • Flash Point: 78.8±22.6 °C
  • Vapor Pressure: 0.2±0.4 mmHg at 25°C

N,1-Dimethyl-1H-imidazol-2-amine Security Information

N,1-Dimethyl-1H-imidazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-181872-0.5g
N,1-dimethyl-1H-imidazol-2-amine
1083224-07-0 95%
0.5g
$512.0 2023-09-19
Enamine
EN300-181872-10.0g
N,1-dimethyl-1H-imidazol-2-amine
1083224-07-0 95%
10.0g
$2823.0 2023-02-16
Alichem
A069004579-1g
N,1-Dimethyl-1H-imidazol-2-amine
1083224-07-0 95%
1g
$400.00 2023-09-04
TRC
D464753-10mg
N,1-Dimethyl-1H-imidazol-2-amine
1083224-07-0
10mg
$ 50.00 2022-06-05
Enamine
EN300-181872-0.25g
N,1-dimethyl-1H-imidazol-2-amine
1083224-07-0 95%
0.25g
$325.0 2023-09-19
Aaron
AR00HBUB-1g
N,1-dimethylimidazol-2-amine
1083224-07-0 95%
1g
$927.00 2025-01-24
Enamine
EN300-181872-5g
N,1-dimethyl-1H-imidazol-2-amine
1083224-07-0 95%
5g
$1903.0 2023-09-19
A2B Chem LLC
AI07399-2.5g
N,1-Dimethyl-1H-imidazol-2-amine
1083224-07-0 95%
2.5g
$1390.00 2024-04-20
A2B Chem LLC
AI07399-100mg
N,1-Dimethyl-1H-imidazol-2-amine
1083224-07-0 95%
100mg
$275.00 2024-04-20
A2B Chem LLC
AI07399-500mg
N,1-Dimethyl-1H-imidazol-2-amine
1083224-07-0 95%
500mg
$574.00 2024-04-20

Additional information on N,1-Dimethyl-1H-imidazol-2-amine

Recent Advances in the Study of N,1-Dimethyl-1H-imidazol-2-amine (CAS: 1083224-07-0) in Chemical Biology and Pharmaceutical Research

The compound N,1-Dimethyl-1H-imidazol-2-amine (CAS: 1083224-07-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic amine, characterized by its imidazole core with dimethyl substitutions, has been the subject of multiple studies aimed at exploring its pharmacological activities, synthetic pathways, and mechanism of action. Recent literature highlights its role as a versatile intermediate in drug discovery, particularly in the development of kinase inhibitors and modulators of cellular signaling pathways.

One of the key areas of investigation has been the synthesis and optimization of N,1-Dimethyl-1H-imidazol-2-amine derivatives to enhance their bioactivity and selectivity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of this compound using a novel catalytic method, which improved yield and purity compared to traditional routes. The study also explored its potential as a building block for more complex molecules targeting protein kinases involved in cancer and inflammatory diseases.

In addition to its synthetic utility, N,1-Dimethyl-1H-imidazol-2-amine has shown promising biological activity in preclinical models. Research published in Bioorganic & Medicinal Chemistry Letters reported its inhibitory effects on specific kinases, such as JAK2 and EGFR, which are critical in oncogenic signaling. The compound exhibited moderate potency in vitro, with IC50 values in the low micromolar range, suggesting its potential as a lead compound for further optimization. Molecular docking studies further elucidated its binding interactions with kinase active sites, providing insights for structure-activity relationship (SAR) studies.

Another notable application of N,1-Dimethyl-1H-imidazol-2-amine is its role in the development of fluorescent probes for cellular imaging. A recent study in Chemical Communications described the incorporation of this amine into a fluorophore scaffold, enabling real-time visualization of intracellular processes. The probe demonstrated high selectivity for lysosomal compartments, making it a valuable tool for studying lysosome-related diseases and drug delivery mechanisms.

Despite these advancements, challenges remain in the clinical translation of N,1-Dimethyl-1H-imidazol-2-amine-based therapeutics. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further medicinal chemistry efforts. Collaborative research between academic institutions and pharmaceutical companies is expected to accelerate the development of derivatives with improved pharmacokinetic profiles.

In conclusion, N,1-Dimethyl-1H-imidazol-2-amine (CAS: 1083224-07-0) represents a promising scaffold in drug discovery and chemical biology. Its versatility as a synthetic intermediate and its emerging biological activities highlight its potential in addressing unmet medical needs. Future research should focus on optimizing its properties and expanding its applications in therapeutic and diagnostic fields.

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